Phosphine oxide, bis(m-aminophenyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, bis(m-aminophenyl)methyl- is a compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, with the phosphorus atom also bonded to organic groups. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of phosphine oxide, bis(m-aminophenyl)methyl- typically involves a solution polycondensation reaction. One common method is the reaction of bis(3-aminophenyl) methyl phosphine oxide with 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride). This reaction is carried out in a suitable solvent, and the product is characterized using techniques such as FTIR and NMR spectroscopy . Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Phosphine oxide, bis(m-aminophenyl)methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphine oxides can yield phosphine oxides with different substituents .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, bis(m-aminophenyl)methyl- has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesisIn industry, it is used in the production of polyimides, which are known for their high thermal stability and mechanical properties .
Wirkmechanismus
The mechanism of action of phosphine oxide, bis(m-aminophenyl)methyl- involves its interaction with molecular targets through its phosphorus and oxygen atoms. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. The presence of amino groups also allows it to participate in hydrogen bonding and other non-covalent interactions, which can affect its behavior in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, bis(m-aminophenyl)methyl- can be compared with other similar compounds such as bis(4-aminophenoxy) phenyl phosphine oxide and other aminophosphine oxides. These compounds share similar structural features but may differ in their reactivity and applications. For example, bis(4-aminophenoxy) phenyl phosphine oxide is used in the synthesis of polyimide fibers with enhanced thermal and mechanical properties .
Conclusion
Phosphine oxide, bis(m-aminophenyl)methyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and stability make it a valuable component in various scientific and industrial processes
Eigenschaften
CAS-Nummer |
783-81-3 |
---|---|
Molekularformel |
C13H15N2OP |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
3-[(3-aminophenyl)-methylphosphoryl]aniline |
InChI |
InChI=1S/C13H15N2OP/c1-17(16,12-6-2-4-10(14)8-12)13-7-3-5-11(15)9-13/h2-9H,14-15H2,1H3 |
InChI-Schlüssel |
RSXMZZRQJUZMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C1=CC=CC(=C1)N)C2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.